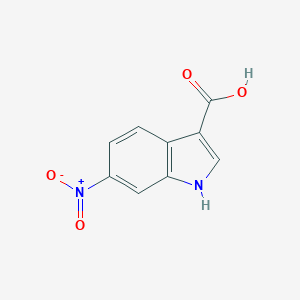

6-Nitro-1h-indole-3-carboxylic acid

Descripción

6-Nitro-1H-indole-3-carboxylic acid (C₉H₆N₂O₄, CAS 10242-03-2) is a nitro-substituted indole derivative characterized by a carboxylic acid group at position 3 and a nitro group at position 6 of the indole ring. It is a yellow crystalline powder with a molecular weight of 206.16 g/mol and is typically stored at 2–8°C under inert conditions to ensure stability . The compound is synthesized via multi-step routes, such as a 10-step procedure yielding an 88% isolated product, as confirmed by NMR and high-resolution mass spectrometry (HRMS) δ 12.48 (COOH), 8.89 (H4), and HRMS [M – H]⁻ at m/z 205.0255 .

Propiedades

IUPAC Name |

6-nitro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-9(13)7-4-10-8-3-5(11(14)15)1-2-6(7)8/h1-4,10H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFVAHOPRCFNCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292418 | |

| Record name | 6-nitro-1h-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10242-03-2 | |

| Record name | 6-Nitro-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-1H-indole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10242-03-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-nitro-1h-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions and Regiochemical Control

Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (0–5°C) to minimize over-nitration and decomposition. The carboxylic acid group deactivates the aromatic ring, directing electrophilic attack to the meta position (C6) relative to the carboxylic acid. Key parameters include:

| Parameter | Optimal Range | Impact on Yield/Regioselectivity |

|---|---|---|

| Nitrating Agent Ratio | HNO₃:H₂SO₄ (1:2 v/v) | Higher H₂SO₄ enhances nitronium ion (NO₂⁺) generation |

| Temperature | 0–5°C | Prevents polysubstitution |

| Reaction Time | 2–4 hours | Prolonged time increases byproduct formation |

Post-reaction workup involves quenching the acidic mixture in ice water, followed by neutralization with aqueous sodium bicarbonate (pH 7–8). The crude product is purified via recrystallization from ethanol/water (1:3), yielding pale yellow crystals with >90% purity.

Challenges and Optimization

Direct nitration faces limitations due to competing nitration at C5 and oxidation of the indole ring. To enhance regioselectivity:

-

Dilution Effects : Lower substrate concentration (0.1–0.5 M) reduces intermolecular side reactions.

-

Catalytic Additives : Lewis acids like ceric ammonium nitrate (CAN) improve nitration efficiency by stabilizing transition states.

-

Microwave Assistance : Short-duration microwave irradiation (50–100 W, 5–10 minutes) enhances reaction kinetics while maintaining regiocontrol.

Multi-Step Synthesis via Protected Intermediates

For substrates prone to oxidative degradation, a protective-group strategy is employed. This approach involves esterifying the carboxylic acid to reduce electron withdrawal and facilitate nitration.

Ester Protection and Nitration

Indole-3-carboxylic acid is first converted to its methyl ester using thionyl chloride (SOCl₂) and methanol. The ester derivative undergoes nitration under milder conditions (HNO₃/AcOH, 25°C), achieving >80% yield of 6-nitroindole-3-carboxylate. Hydrolysis of the ester with aqueous NaOH (2 M, 60°C, 2 hours) regenerates the carboxylic acid.

Advantages :

-

Ester protection mitigates ring deactivation, enabling faster nitration.

-

Avoids side reactions associated with free carboxylic acids (e.g., decarboxylation).

Disadvantages :

-

Additional steps increase synthesis time and cost.

Alternative Synthetic Routes

Reductive Functionalization

6-Amino-1H-indole-3-carboxylic acid, synthesized via catalytic hydrogenation of the nitro group, serves as a precursor. Oxidation with potassium permanganate (KMnO₄) in acidic medium regenerates the nitro group, though this route is less efficient (50–60% yield).

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling between 3-bromoindole and pre-nitrated fragments offers regioselective access to 6-nitro derivatives. For example, Suzuki-Miyaura coupling with nitroaryl boronic acids achieves moderate yields (65–70%) but requires expensive catalysts.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial production employs continuous flow systems to enhance safety and scalability. Key features include:

Green Chemistry Approaches

Recent advances focus on solvent-free nitration using clay-supported HNO₃ (e.g., montmorillonite K10). This method reduces waste and improves energy efficiency, albeit with slightly lower yields (75–80%).

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Direct Nitration | 70–85 | 90–95 | High | Moderate (acid waste) |

| Ester Protection Route | 80–90 | 95–98 | Moderate | High (solvent use) |

| Continuous Flow | 85–90 | 95–99 | Very High | Low |

Análisis De Reacciones Químicas

Types of Reactions

6-Nitro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid or other acid catalysts.

Major Products Formed

Reduction: 6-Amino-1H-indole-3-carboxylic acid.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Esterification: 6-Nitro-1H-indole-3-carboxylate esters.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Nitro-1H-indole-3-carboxylic acid has been studied for its potential as a pharmacological agent due to its structural similarity to various bioactive compounds.

Anticancer Activities

Research indicates that derivatives of nitroindoles exhibit anticancer properties. A study highlighted the compound's ability to inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines, including breast and colon cancer cells .

Neuroprotective Effects

Another significant application is in neuroprotection. This compound has been shown to protect neuronal cells from oxidative stress-induced damage, which is a critical factor in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Biochemical Applications

The compound is utilized in the study of enzyme activities and metabolic pathways.

Enzyme Inhibition

This compound acts as an inhibitor for certain enzymes involved in metabolic processes. For example, it has been reported to inhibit the activity of cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition can be leveraged to study drug interactions and the metabolism of xenobiotics.

Metabolite Studies

As a metabolite, it is involved in various biochemical pathways. Research has shown that it can be conjugated by UDP-glucuronosyltransferases, playing a role in detoxification processes within the liver .

Material Science

In material science, this compound is explored for its potential in synthesizing new materials with unique properties.

Polymer Synthesis

The compound can be used as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been studied to improve the performance of materials used in coatings and composites .

Case Study 1: Anticancer Activity

A study published in Cancer Letters demonstrated that derivatives of 6-nitroindoles showed significant cytotoxicity against human cancer cell lines through apoptosis mechanisms. The study concluded that these compounds could serve as leads for developing new anticancer agents .

Case Study 2: Neuroprotective Mechanisms

Research published in Neuroscience Letters explored the neuroprotective effects of 6-nitroindole derivatives against oxidative stress. The findings indicated that these compounds could mitigate neuronal damage, suggesting their potential use in treating neurodegenerative disorders .

Mecanismo De Acción

The mechanism of action of 6-Nitro-1H-indole-3-carboxylic acid depends on its specific application. In medicinal chemistry, its effects are often related to its ability to interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions with target molecules.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The chemical and physical properties of 6-nitro-1H-indole-3-carboxylic acid are influenced by the positions of its functional groups. Below is a detailed comparison with analogs differing in nitro group placement, substituent type, and heterocyclic core:

Positional Isomers of Nitro-Substituted Indole Carboxylic Acids

- Reactivity and Applications: The 5-nitro isomer exhibits a higher similarity (0.98) to the target compound due to its analogous indole backbone. For example, the 5-nitro derivative may exhibit stronger intramolecular hydrogen bonding between the nitro and carboxylic acid groups compared to the 6-nitro analog . The 4-nitro isomer’s lower similarity (0.97) reflects reduced steric hindrance near the carboxylic acid group, which could enhance solubility in polar solvents .

Methyl Ester Derivatives

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Difference |

|---|---|---|---|---|

| Methyl 6-nitroindole-3-carboxylate | 109175-09-9 | C₁₀H₈N₂O₄ | 220.18 | Carboxylic acid esterified to methyl ester |

| Methyl 5-nitro-1H-indole-3-carboxylate | 686747-51-3 | C₁₀H₈N₂O₄ | 220.18 | Nitro at position 5 + methyl ester |

- Functional Group Impact :

- Esterification of the carboxylic acid group (e.g., methyl esters) increases lipophilicity, making these derivatives more suitable for membrane permeability studies in drug design .

- The methyl ester of the 6-nitro analog has a similarity score of 0.93, indicating retained core structure but modified reactivity due to the ester group .

Heterocyclic Variants: Indazole Analogs

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Difference |

|---|---|---|---|---|

| 6-Nitro-1H-indazole-3-carboxylic acid | 857801-97-9 | C₈H₅N₃O₄ | 207.14 | Indazole core (two adjacent N atoms) |

- For instance, indazole derivatives are explored as kinase inhibitors . The reduced molecular weight (207.14 vs. 206.16) and altered ring geometry may affect solubility and metabolic stability compared to indole-based analogs .

Methoxy-Substituted Indole Carboxylic Acids

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Difference |

|---|---|---|---|---|

| 7-Methoxy-1H-indole-3-carboxylic acid | 128717-77-1 | C₁₀H₉NO₃ | 191.18 | Methoxy at position 7 |

- Electronic Effects :

- Methoxy groups are electron-donating, which can increase electron density at the indole ring and reduce susceptibility to nitration or oxidation. This derivative has a melting point of 199–201°C, higher than the nitro-substituted analog, likely due to enhanced crystallinity from the methoxy group .

Actividad Biológica

6-Nitro-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its derivatives have been studied for potential applications in cancer therapy, antibacterial properties, and other therapeutic areas. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇N₃O₄ |

| Molecular Weight | 195.16 g/mol |

| Melting Point | 137-143 °C |

| Boiling Point | 362.6 ± 15.0 °C |

| Density | 1.4 ± 0.1 g/cm³ |

| CAS Number | 4769-96-4 |

Biological Activity Overview

The biological activities of this compound and its derivatives include:

- Anticancer Activity : Several studies have demonstrated that derivatives of indole-3-carboxylic acid exhibit cytotoxic effects against various cancer cell lines, including HeLa and HCT-116 cells. For instance, compounds targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) showed significant antiproliferative effects, with some compounds inducing apoptosis in cancer cells .

- Antibacterial Properties : The compound has also been evaluated for its antibacterial activity against various strains of bacteria, showing promising results in inhibiting bacterial growth .

- Antifungal and Antituberculosis Activities : Research indicates that certain derivatives possess antifungal properties and may be effective against Mycobacterium tuberculosis, suggesting a broad spectrum of antimicrobial activity .

Study on Anticancer Activity

A recent study synthesized several indole derivatives, including this compound derivatives, and evaluated their cytotoxicity using the MTT assay. The results indicated that specific compounds exhibited IC₅₀ values as low as 7.2 µM against MDA-MB-231 (triple-negative breast cancer) cells, outperforming standard treatments such as Sorafenib .

Antibacterial Evaluation

In another study focused on antibacterial properties, researchers tested the efficacy of 6-nitro-1H-indole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) in the micromolar range, indicating potent antibacterial activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. Key findings include:

- Presence of Nitro Group : The nitro group at the 6-position enhances the compound's reactivity and biological activity.

- Substituents on Indole Ring : Variations in substituents can significantly alter the binding affinity to target receptors and enzymes involved in cancer proliferation and bacterial resistance mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Nitro-1H-indole-3-carboxylic acid, and how do reaction conditions impact yield?

- Methodology : The synthesis of nitro-substituted indoles often involves electrophilic aromatic substitution (EAS) or transition metal-catalyzed nitration. For example, nitration of 1H-indole-3-carboxylic acid using nitric acid in sulfuric acid under controlled temperatures (0–5°C) can introduce the nitro group at the 6-position. Purification typically involves recrystallization or column chromatography using solvents like ethyl acetate/hexane. Yield optimization requires careful control of stoichiometry, temperature, and reaction time to minimize byproducts like 4-nitro isomers .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Nitro groups can deactivate the indole ring, necessitating harsh conditions for subsequent functionalization .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Analytical Workflow :

- NMR : H and C NMR confirm substitution patterns (e.g., nitro group at C6, carboxylic acid at C3). Aromatic protons appear downfield (δ 8.0–8.5 ppm for nitro-substituted protons) .

- IR : Strong peaks at ~1700 cm (carboxylic acid C=O) and ~1520 cm (N-O stretch of nitro group) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for CHNO: 206.033 g/mol).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The nitro group is a strong electron-withdrawing group, directing electrophilic attacks to the 5-position of the indole ring. This electronic deactivation complicates Suzuki-Miyaura couplings; however, palladium catalysts with bulky ligands (e.g., XPhos) enhance reactivity at the 2-position. Computational studies (DFT) predict charge distribution and regioselectivity .

- Case Study : Iron-catalyzed oxidative coupling with α-amino carbonyl compounds selectively functionalizes the indole C3 position without nitro group reduction .

Q. What strategies mitigate solubility challenges of this compound in aqueous and organic media?

- Solubility Enhancement :

- pH Adjustment : Deprotonate the carboxylic acid group in basic aqueous solutions (pH > 4.5) .

- Co-solvents : Use DMSO or DMF for biological assays.

- Derivatization : Convert to methyl esters or amides for improved organic solubility .

Q. How does the nitro group at C6 affect biological activity compared to other substituents (e.g., halogens, methoxy)?

- Comparative Analysis :

- Antimicrobial Activity : Nitro groups enhance redox cycling and ROS generation, increasing potency against Gram-positive bacteria compared to 6-fluoro or 6-methoxy analogs .

- Enzyme Inhibition : Molecular docking shows nitro groups form hydrogen bonds with catalytic residues of cytochrome P450 enzymes, altering metabolic stability .

Methodological Tables

Table 1 : Synthetic Optimization for Nitration of 1H-Indole-3-carboxylic Acid

| Condition | Nitration Yield (%) | Byproduct Formation |

|---|---|---|

| HNO/HSO, 0°C | 65 | 4-Nitro isomer (15%) |

| Acetyl nitrate, RT | 78 | <5% |

| Fe(NO)-SiO, 50°C | 52 | None |

Table 2 : Solubility of this compound Derivatives

| Derivative | Solubility in Water (mg/mL) | Solubility in DMSO (mg/mL) |

|---|---|---|

| Free acid | <0.1 | 20 |

| Methyl ester | <0.05 | 45 |

| Sodium salt | 12 | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.